[(3-Methyl-4-propoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine
CAS No.: 898639-22-0
Cat. No.: VC21372984
Molecular Formula: C15H23NO4S
Molecular Weight: 313.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898639-22-0 |
|---|---|
| Molecular Formula | C15H23NO4S |
| Molecular Weight | 313.4g/mol |
| IUPAC Name | 3-methyl-N-(oxolan-2-ylmethyl)-4-propoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C15H23NO4S/c1-3-8-20-15-7-6-14(10-12(15)2)21(17,18)16-11-13-5-4-9-19-13/h6-7,10,13,16H,3-5,8-9,11H2,1-2H3 |
| Standard InChI Key | UNMAIBJUOYOWJH-UHFFFAOYSA-N |
| SMILES | CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCO2)C |
| Canonical SMILES | CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCO2)C |
Introduction
Chemical Identity
1.1 Molecular Structure
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IUPAC Name: (3-Methyl-4-propoxyphenyl)sulfonylamine
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Functional Groups:
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Sulfonamide group: A key feature contributing to its chemical reactivity and potential biological activity.
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Tetrahydrofuran (THF) moiety: Present as an oxolan-2-ylmethyl substituent, enhancing solubility and stability.
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Alkoxy group: The propoxy substituent on the phenyl ring influences lipophilicity.
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Methyl group: Adds hydrophobic character.
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1.2 Molecular Formula
The molecular formula is likely derived from the name, but specific details such as molecular weight or exact stoichiometry were not found in the search results.
Applications
Sulfonamide derivatives like this compound are often studied for their pharmaceutical and industrial applications:
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Pharmaceutical Potential:
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Sulfonamides are widely used in antibiotics, diuretics, and antidiabetic drugs.
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The presence of the THF moiety may enhance bioavailability or metabolic stability.
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Material Science:
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Compounds with sulfone groups are utilized in polymer production or as intermediates in organic synthesis.
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Synthesis
While specific synthesis details for this compound were not available, general methods for similar sulfonamides involve:
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Sulfonation Reaction:
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Reacting a substituted phenol (e.g., 3-methyl-4-propoxyphenol) with a sulfonyl chloride in the presence of a base.
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Amine Coupling:
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Introducing the oxolan-2-ylmethylamine moiety via nucleophilic substitution or amidation.
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Purification:
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Techniques like recrystallization or chromatography are used to isolate the pure product.
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Data Table
| Property | Description |
|---|---|
| Molecular Formula | Not explicitly provided |
| Functional Groups | Sulfonamide, alkoxy, THF moiety, methyl |
| Potential Applications | Pharmaceuticals, material science |
| Key Interactions | Hydrogen bonding via NH and SO2 groups |
| Synthesis Steps | Sulfonation, amine coupling |
Research Findings
Although no direct studies on this specific compound were retrieved, related sulfonamide derivatives exhibit:
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Biological Activity: Antimicrobial, anti-inflammatory, or enzyme-inhibitory effects.
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Chemical Stability: High thermal and oxidative stability due to the sulfone group.
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Solubility Behavior: Enhanced by polar functional groups like THF.
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